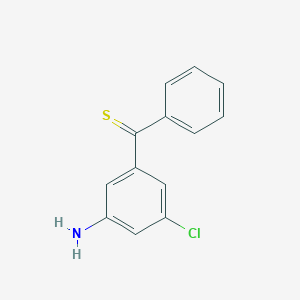
Methanethione, (3-amino-5-chlorophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanethione, (3-amino-5-chlorophenyl)phenyl- is a chemical compound with the molecular formula C13H10ClNS and a molecular weight of 247.7432 . This compound is characterized by the presence of a methanethione group attached to a phenyl ring, which is further substituted with an amino group at the 3-position and a chlorine atom at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methanethione, (3-amino-5-chlorophenyl)phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-5-chlorophenylboronic acid with phenylmethanethione under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Methanethione, (3-amino-5-chlorophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol or amine derivatives.
Substitution: The amino and chloro groups on the phenyl ring can participate in nucleophilic substitution reactions. For example, the amino group can be acylated using acyl chlorides to form amides, while the chloro group can be substituted with nucleophiles like hydroxide or alkoxide ions to form phenols or ethers.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and various oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methanethione, (3-amino-5-chlorophenyl)phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Methanethione, (3-amino-5-chlorophenyl)phenyl- is explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new drugs with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of Methanethione, (3-amino-5-chlorophenyl)phenyl- involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied. Researchers use various techniques, including molecular docking and biochemical assays, to elucidate the mechanism of action and identify the key interactions responsible for its effects.
Comparison with Similar Compounds
Methanethione, (3-amino-5-chlorophenyl)phenyl- can be compared with other similar compounds, such as:
Methanone, (2-amino-5-chlorophenyl)phenyl-: This compound has a similar structure but differs in the position of the amino group.
Indole derivatives: Indole derivatives, such as indole-3-acetic acid, share some structural similarities with Methanethione, (3-amino-5-chlorophenyl)phenyl-.
The uniqueness of Methanethione, (3-amino-5-chlorophenyl)phenyl- lies in its specific substitution pattern and the presence of the methanethione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
758686-28-1 |
|---|---|
Molecular Formula |
C13H10ClNS |
Molecular Weight |
247.74 g/mol |
IUPAC Name |
(3-amino-5-chlorophenyl)-phenylmethanethione |
InChI |
InChI=1S/C13H10ClNS/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h1-8H,15H2 |
InChI Key |
OKLWGABGXWZTLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)C2=CC(=CC(=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2H-[1,2,3]triazolo[4,5-c]pyridin-6-amine](/img/structure/B14230287.png)
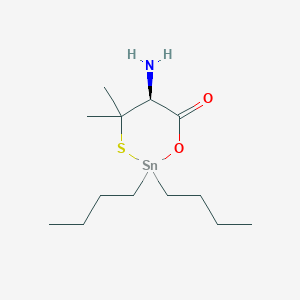
methanone](/img/structure/B14230294.png)
![2-[6-(4-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14230295.png)
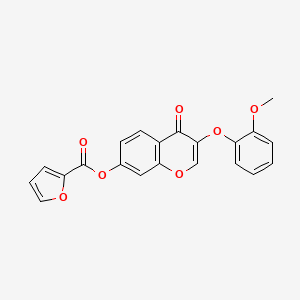
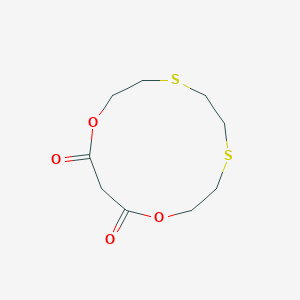
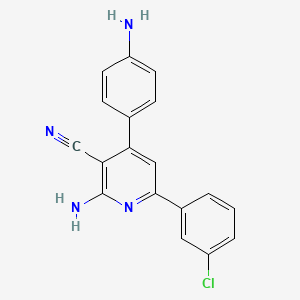
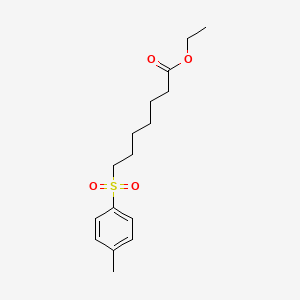
![1-(6-{[(2R)-2-Phenylpropanoyl]oxy}hexyl)pyridin-1-ium iodide](/img/structure/B14230312.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![N~1~-[(3-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14230351.png)

